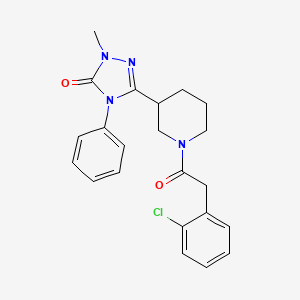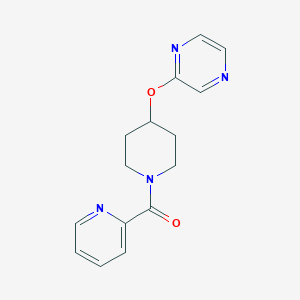
2-(1,2-Oxazolidin-2-yl)éthanamine ; dihydrochlorure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-Oxazolidin-2-yl)ethanamine;dihydrochloride is a chemical compound with the molecular formula C5H12N2O.2HCl. It is a derivative of oxazolidine, a five-membered ring containing both nitrogen and oxygen atoms. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity .
Applications De Recherche Scientifique
2-(1,2-Oxazolidin-2-yl)ethanamine;dihydrochloride has several scientific research applications:
Mécanisme D'action
Target of Action
It is known that oxazolidinones, a class of compounds to which this compound belongs, primarily target the protein synthesis machinery of cells . They inhibit protein synthesis by interacting with the ribosome, specifically targeting an early step involving the binding of N-formylmethionyl-tRNA .
Mode of Action
2-(1,2-Oxazolidin-2-yl)ethanamine dihydrochloride, as an oxazolidinone derivative, likely interacts with its targets by inhibiting protein synthesis. This is achieved by binding to the ribosome and interfering with the early step of protein synthesis that involves the binding of N-formylmethionyl-tRNA . This interaction disrupts the normal function of the ribosome, leading to a halt in protein synthesis.
Biochemical Pathways
By inhibiting protein synthesis, it disrupts the normal functioning of cells, leading to a variety of downstream effects .
Result of Action
Given its likely mode of action, it can be inferred that this compound disrupts normal cellular function by inhibiting protein synthesis . This disruption can lead to a variety of effects, depending on the specific proteins that are affected.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Oxazolidin-2-yl)ethanamine;dihydrochloride can be achieved through several methods. One effective synthetic method involves the visible-light promoted three-component tandem reaction of aryl allylamines, 2-BTSO2CF2H (BT = Benzothiazole), and isocyanates. This method features mild reaction conditions and good functional group tolerance .
Another method involves the intramolecular heterocyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of NaH at room temperature, resulting in high yields of 2-oxazolidinones .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,2-Oxazolidin-2-yl)ethanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidine ring, leading to the formation of different amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the oxazolidine ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various oxazolidinone derivatives, amine derivatives, and substituted oxazolidines. These products have diverse applications in pharmaceuticals, agrochemicals, and other industries.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with similar antibacterial activity but improved pharmacokinetic properties.
Contezolid: A newer oxazolidinone derivative under clinical investigation for its antibacterial properties.
Uniqueness
2-(1,2-Oxazolidin-2-yl)ethanamine;dihydrochloride is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and be used in diverse applications. Its ability to act as a chiral auxiliary and its potential biological activity make it a valuable compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
2-(1,2-oxazolidin-2-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-2-4-7-3-1-5-8-7;;/h1-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNWBOMQDJFXAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,3-dimethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea](/img/structure/B2495939.png)

![[3-(Morpholin-4-yl)oxan-3-yl]methanamine](/img/structure/B2495944.png)
![N-[4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2495946.png)



![ethyl 4-(2-{[5-(2,3-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2495951.png)
![N-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2495953.png)
![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B2495954.png)


